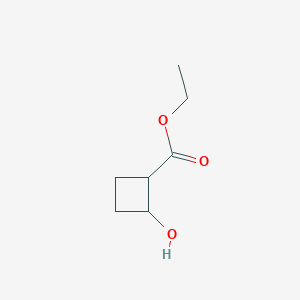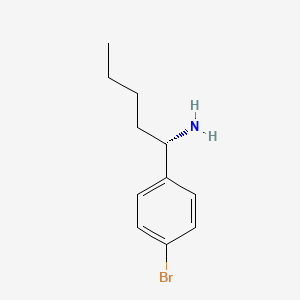
(S)-1-(4-Bromophenyl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Bromophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a bromophenyl group attached to a pentan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Bromophenyl)pentan-1-amine typically involves the following steps:
Chiral Resolution: Separation of the enantiomers to obtain the (S)-enantiomer.
Amine Introduction: Conversion of the intermediate compound to the desired amine through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the bromophenyl group to a phenyl group or reduce other functional groups present.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products: The major products depend on the specific reactions and conditions employed, but can include various substituted phenylpentan-1-amines and their oxidized or reduced forms.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of (S)-1-(4-Bromophenyl)pentan-1-amine would depend on its specific biological targets. Generally, it may interact with receptors or enzymes, modulating their activity through binding interactions. The exact pathways and molecular targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
®-1-(4-Bromophenyl)pentan-1-amine: The enantiomer of the compound.
1-(4-Chlorophenyl)pentan-1-amine: A similar compound with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)pentan-1-amine: A similar compound with a fluorine atom instead of bromine.
Uniqueness: (S)-1-(4-Bromophenyl)pentan-1-amine is unique due to its specific chiral configuration and the presence of a bromine atom, which can influence its reactivity and interactions compared to its analogs.
Propriétés
Formule moléculaire |
C11H16BrN |
|---|---|
Poids moléculaire |
242.16 g/mol |
Nom IUPAC |
(1S)-1-(4-bromophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m0/s1 |
Clé InChI |
XWMATEXNOIDDRI-NSHDSACASA-N |
SMILES isomérique |
CCCC[C@@H](C1=CC=C(C=C1)Br)N |
SMILES canonique |
CCCCC(C1=CC=C(C=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


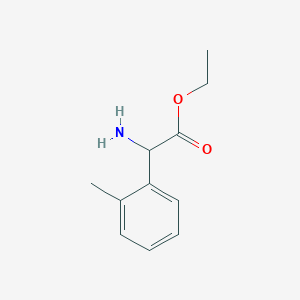
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile](/img/structure/B12971389.png)
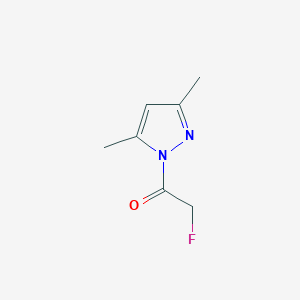
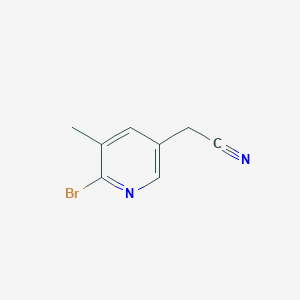
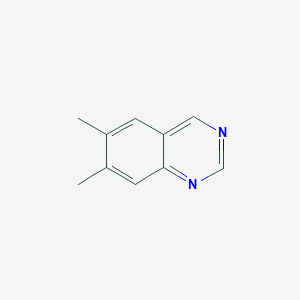
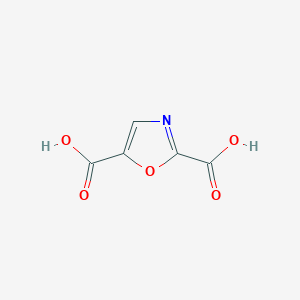
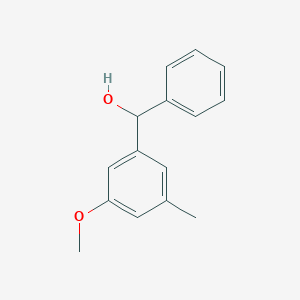
![2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)
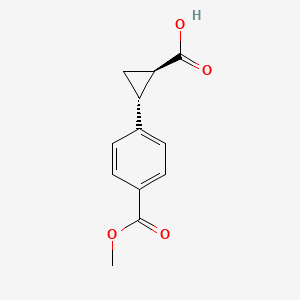
![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12971438.png)
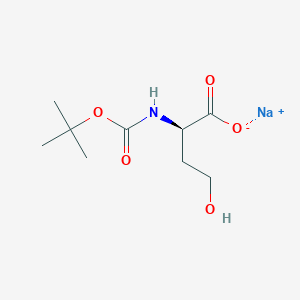
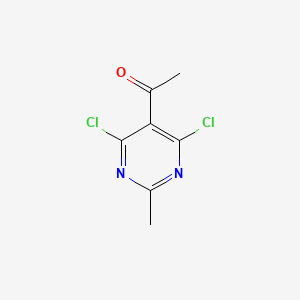
![5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide](/img/structure/B12971455.png)
